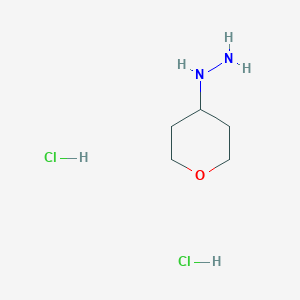

(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride

描述

属性

IUPAC Name |

oxan-4-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-7-5-1-3-8-4-2-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQYXDJQJWQHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679076 | |

| Record name | (Oxan-4-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187974-47-5, 116312-69-7 | |

| Record name | (Oxan-4-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxan-4-ylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydrazinotetrahydro-2H-pyran dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Reaction of Tetrahydropyran with Hydrazine Hydrate

The most common and straightforward preparation method involves the nucleophilic substitution reaction of tetrahydropyran or its derivatives with hydrazine hydrate. This method typically proceeds under controlled conditions in an inert atmosphere using a Schlenk flask setup.

- Reaction Setup: Tetrahydropyran is combined with hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C).

- Conditions: Elevated temperatures are applied to facilitate the reaction, often under reflux or controlled heating.

- Catalysis: Pd/C acts as a hydrogenation catalyst, promoting the substitution of the oxygen in the tetrahydropyran ring with the hydrazine moiety.

- Outcome: The reaction yields (Tetrahydro-2H-pyran-4-yl)hydrazine, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid.

This method is scalable for industrial production, where batch reactors replace the Schlenk flask, and purification steps such as distillation or crystallization are employed to isolate the dihydrochloride salt with high purity.

Reductive Amination of Tetrahydropyran-4-one with Hydrazine

Another synthetic route involves the reductive amination of tetrahydropyran-4-one with hydrazine, which is an effective method for obtaining the hydrazine derivative.

- Starting Material: Tetrahydropyran-4-one, a ketone derivative of tetrahydropyran.

- Reaction: The ketone is reacted with hydrazine under reductive amination conditions.

- Catalysts and Conditions: Catalysts such as palladium or other hydrogenation catalysts may be used, and the reaction is carried out under controlled temperature and pressure to optimize yield.

- Product Isolation: The resulting hydrazine derivative is isolated and converted to the dihydrochloride salt.

This method is advantageous for its specificity and ability to produce the hydrazine derivative in high purity, making it suitable for both research and industrial synthesis.

Catalytic Hydrogenation and Subsequent Salt Formation

Hydrogenation processes are often employed to reduce intermediates or to facilitate the substitution reactions leading to the hydrazine derivative.

- Catalysts: Palladium on carbon (Pd/C) is commonly used.

- Solvents: Methanol and tetrahydrofuran (THF) are typical solvents.

- Conditions: Hydrogenation under balloon pressure at room temperature for extended periods (e.g., 16 hours).

- Post-Reaction Processing: Filtration to remove catalyst, concentration of filtrate, and purification by column chromatography.

- Salt Formation: Conversion of the free base hydrazine derivative to the dihydrochloride salt by treatment with hydrochloric acid in ethyl acetate or other suitable solvents.

This approach provides high yields (up to 98%) and purity (above 99%), making it a reliable method for preparing the target compound.

Industrial-Scale Batch Reactor Synthesis

For large-scale production, the reaction is conducted in batch reactors with optimized parameters:

- Reaction Parameters: Temperature control (often between 60–75 °C), stirring, and reaction time (1–5 hours).

- Catalysts: Palladium-based catalysts or other suitable hydrogenation catalysts.

- Purification: After reaction completion, solvents are removed by distillation, and the product is precipitated by adding water or ethanol.

- Isolation: Filtration and washing yield the dihydrochloride salt in crystalline form.

This method emphasizes process control to maximize yield and purity while minimizing impurities and by-products.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Key Steps | Yield/Purity | Application Scale |

|---|---|---|---|---|---|

| Direct reaction with hydrazine | Tetrahydropyran | Pd/C, elevated temperature | Nucleophilic substitution, salt formation | High yield, high purity | Lab and industrial |

| Reductive amination | Tetrahydropyran-4-one | Pd/C or similar, controlled temp | Reductive amination, salt formation | High purity | Lab and industrial |

| Catalytic hydrogenation | Intermediates or derivatives | Pd/C, MeOH/THF, H2 balloon pressure | Hydrogenation, filtration, salt formation | 98% yield, >99% purity | Lab scale |

| Industrial batch reactor synthesis | Tetrahydropyran derivatives | Pd-based catalyst, 60–75 °C | Reaction, distillation, precipitation | Optimized for scale | Industrial |

Detailed Research Findings and Notes

- The use of palladium on carbon as a catalyst is recurrent across methods, highlighting its efficiency in facilitating hydrazine substitution and hydrogenation steps.

- Reaction conditions such as temperature and solvent choice are critical for maximizing yield and purity.

- Conversion to the dihydrochloride salt is typically achieved by acidification with hydrochloric acid, which also aids in product crystallization and purification.

- Industrial methods focus on scalability and reproducibility, employing batch reactors with precise control over reaction parameters.

- Purification techniques such as distillation, crystallization, and column chromatography are essential to achieve the desired product quality for research and pharmaceutical applications.

化学反应分析

Types of Reactions

(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrazine derivatives. Substitution reactions can result in a wide range of organic compounds with different functional groups .

科学研究应用

Organic Synthesis

(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride is widely used as a reagent in organic synthesis. Its ability to form heterocyclic compounds makes it valuable for creating complex molecules in medicinal chemistry and drug development. The compound can participate in various reactions, including:

- Oxidation : Leading to the formation of hydrazones or azides.

- Reduction : Producing primary amines.

- Nucleophilic Substitution : The terminal nitrogen can act as a nucleophile.

Research has indicated that this compound exhibits potential biological activities, including:

- Antibacterial Properties : Investigated for its efficacy against various bacterial strains.

- Antidiabetic Properties : Studies suggest it may influence glucose metabolism and insulin sensitivity .

The hydrazine group within the compound allows for interactions with biomolecules, potentially leading to the modulation of enzyme activities and receptor interactions. This characteristic is particularly relevant in the development of antiviral agents.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for synthesizing more complex therapeutic agents. Its unique structure enables the development of novel compounds that may exhibit enhanced pharmacological properties .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and intermediates for various industrial processes. Its reactivity allows it to be integrated into larger synthetic pathways, making it an essential component in manufacturing processes that require specific chemical functionalities.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Synthesis of Antiviral Agents : A study demonstrated that derivatives of this compound could inhibit viral replication by targeting specific enzymes involved in the viral lifecycle.

- Development of Antidiabetic Drugs : Research indicated that modifications of this compound could lead to compounds with improved efficacy in managing blood glucose levels .

- Chemical Reactivity Studies : Investigations into its reactivity have shown that it can undergo a variety of chemical transformations, making it a versatile reagent in organic synthesis.

作用机制

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modifications to the Pyran Ring

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

- CAS : 1187974-47-5

- Molecular Formula : C₇H₁₆Cl₂N₂O

- Key Difference : Addition of a methylene (-CH₂-) spacer between the pyran ring and hydrazine group.

- Impact: Increased molecular weight (215.08 → 217.14 g/mol) and steric bulk. Applications: Used in synthesizing pyrazole derivatives for medicinal chemistry .

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride

- CAS : 1803593-29-4

- Molecular Formula : C₇H₁₈Cl₂N₂O

- Key Difference : Two methyl groups at the 2-position of the pyran ring.

- Impact: Increased steric hindrance, which may reduce reactivity in nucleophilic substitutions. Improved metabolic stability in biological systems due to hindered enzymatic access. Applications: Limited commercial availability; primarily used in exploratory drug discovery .

Analogues with Alternative Heterocyclic Cores

(Oxolan-2-ylmethyl)hydrazine dihydrochloride

- Core Structure : Tetrahydrofuran (THF, oxolane) instead of THP.

- Key Difference : Five-membered oxygen-containing ring (vs. six-membered THP).

- Impact :

(4-Methoxybenzyl)hydrazine dihydrochloride

- CAS : 2011-48-5

- Molecular Formula : C₈H₁₄Cl₂N₂O

- Key Difference : Replacement of THP with a 4-methoxybenzyl group.

- Impact: Introduction of aromaticity and electron-donating methoxy group enhances resonance stabilization. Applications: Key precursor for SHP2 inhibitors in cancer therapy .

Derivatives with Functional Group Variations

1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

- Key Difference : Hydrazine replaced by piperazine.

- Impact :

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

Comparative Data Table

生物活性

(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride, also known by its CAS number 194543-22-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C5H14Cl2N2O

- Molecular Weight : 152.62 g/mol

- Purity : Typically ≥ 95%

- Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature.

Research indicates that this compound may interact with various biological targets, influencing multiple pathways:

- Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) :

- CNS Activity :

Table 1: Summary of Biological Activities

Case Studies

-

Cancer Treatment :

A study demonstrated that this compound effectively inhibits NAMPT, leading to reduced NAD+ levels and subsequent apoptosis in various cancer cell lines. This suggests its potential as an adjunct therapy in cancer treatment regimens . -

Neuroprotective Effects :

In a model of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress. The mechanism appears to involve modulation of intracellular signaling pathways related to apoptosis and inflammation . -

Pharmacokinetics :

Research on the pharmacokinetic profile indicates favorable absorption characteristics, with potential for oral bioavailability. Further studies are required to establish detailed pharmacokinetic parameters like half-life and metabolic pathways .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride, and how are intermediates characterized?

- Synthesis : The compound can be synthesized via nucleophilic substitution of tetrahydropyran derivatives with hydrazine under acidic conditions. For example, reacting 4-bromo-tetrahydropyran with hydrazine hydrate in ethanol/HCl yields the hydrazine derivative, followed by dihydrochloride salt formation .

- Characterization : Intermediates are typically analyzed by -NMR (e.g., δ 3.8–4.2 ppm for pyran oxygen protons) and LC-MS. Final product purity is confirmed via elemental analysis (C, H, N within ±0.3% theoretical) and chloride ion titration .

Q. What analytical methods are recommended for quantifying this compound in solution?

- Spectrophotometry : Derivatize with p-dimethylaminobenzaldehyde (DMAB) in acidic ethanol. Absorbance at 458 nm is linear (R > 0.99) for 0.1–10 mM concentrations .

- HPLC : Use a C18 column with mobile phase (acetonitrile:0.1% TFA in water, 70:30) and UV detection at 220 nm. Retention time: ~5.2 min .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under nitrogen at –20°C. Hydrazine derivatives are hygroscopic and prone to oxidation; desiccants like silica gel are essential .

- Stability Testing : Monitor decomposition via TLC (silica gel, ethyl acetate/methanol 8:2). Degradation products (e.g., tetrahydropyran oxides) appear as new spots after 30 days at 25°C .

Advanced Research Questions

Q. What reaction mechanisms underlie the use of this compound in reductive transformations?

- Reductive Pathways : The hydrazine moiety acts as a two-electron donor. In HCl, it reduces metal ions (e.g., Re to Re) via proton-coupled electron transfer, forming N gas. Optimal conditions: 6 M HCl, 100°C, 2-hour reflux .

- Byproduct Management : Excess hydrazine (≥20% molar excess) ensures complete reduction. Residual HCl is neutralized with NaHCO before workup .

Q. How can reaction conditions be optimized for coupling reactions involving this hydrazine derivative?

- Coupling with Carbonyls : For Schiff base formation, use ethanol/water (1:1) at pH 4–5 (acetic acid buffer). Yields >85% are achieved at 60°C for 4 hours. Monitor via IR (C=N stretch at 1630–1650 cm) .

- Catalysis : Add 1 mol% Cu(OAc) to accelerate heterocycle formation (e.g., pyrazoles). Turnover frequency increases 3-fold compared to uncatalyzed reactions .

Q. What strategies mitigate instability during long-term experimental use?

- In Situ Generation : Prepare fresh solutions in 0.1 M HCl to prevent oxidation. For kinetic studies, use degassed solvents and argon atmosphere .

- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions. Reduces decomposition by 50% over 24 hours at 4°C .

Q. How is this compound applied in synthesizing complex heterocycles?

- Pyrazole Synthesis : React with β-keto esters (e.g., ethyl acetoacetate) in ethanol/HCl. Cyclization occurs at 80°C, yielding 3,5-disubstituted pyrazoles. Yields: 70–90% .

- Pharmaceutical Intermediates : Used to prepare triazolo-pyridinone derivatives (e.g., antipsychotic intermediates) via [3+2] cycloaddition with nitriles. Purify via recrystallization (ethanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。